molecular formula C12H9NO4 B1469846 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid CAS No. 1384429-51-9

2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid

Cat. No.: B1469846
CAS No.: 1384429-51-9
M. Wt: 231.2 g/mol
InChI Key: UEHSGBUGTHYKCI-UHFFFAOYSA-N
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Description

2,3-Dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic acid is a complex tricyclic compound featuring a fused azabicyclic core with two ketone groups (dioxo) and a carboxylic acid substituent. Molecular dynamics simulations suggest its role as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson’s disease .

Properties

IUPAC Name

2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHSGBUGTHYKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the tricyclic core is typically achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as a model to study:

  • Reaction Mechanisms : Understanding the behavior of tricyclic systems.
  • Chemical Reactivity : Investigating oxidation, reduction, and substitution reactions.

Biology

Research indicates potential biological activities:

  • Interaction with Biomolecules : Studies are ongoing to explore how this compound interacts with various biological targets.

Medicine

The compound is being investigated for:

  • Therapeutic Applications : Its potential as a lead compound in drug development due to its unique structure and properties.

Industry

In industrial research, it is utilized to:

  • Develop New Materials : Its unique properties may lead to innovations in material science.

Dioxoindoline Derivatives

A study indicated that dioxoindoline derivatives exhibited significant inhibition of lactate dehydrogenase (LDH) activity in vitro. This suggests potential applications in cancer therapy where LDH plays a crucial role in metabolic processes (Vivas et al., 2005).

Antimicrobial Properties

Research focusing on similar tricyclic compounds found that they effectively inhibited the growth of several bacterial strains at low micromolar concentrations (Bork et al., 2004). The mechanism was attributed to the disruption of cellular respiration pathways.

Mechanism of Action

The mechanism of action of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Enhanced Bioactivity

9,11,11-Trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7,9-tetraen-6-yloxolane-2-carboxylate
  • Structural Features : This analog incorporates a methyl-substituted tricyclic core and an oxolane ester group.
  • Key Findings :
    • Demonstrated superior LRRK2 inhibition with interaction energy of −100.04 kcal/mol and ligand efficiency of −4.00, outperforming PF-06447475 (−72.41 kcal/mol; −3.15) .
    • Hydrogen bonds at SER34 and ASP162 residues enhance binding specificity compared to other ligands targeting GLU100/LEU102 .
  • Significance : Substituents like trimethyl groups and oxolane esters optimize steric and electronic interactions, improving target engagement.

β-Lactam Antibiotics with Azabicyclic Cores

Compounds such as (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 21593-23-7) and related cephalosporins (e.g., entries m, n, o in ) share azabicyclic frameworks but differ in functional groups and applications:

  • Structural Divergence :
    • Bicyclo[4.2.0] or [3.2.0] cores vs. the tricyclo[6.3.1.0⁴,¹²] system.
    • Thia (sulfur-containing) rings and acetamido/phenyl substituents vs. dioxo and carboxylic acid groups.
  • Functional Impact :
    • Cephalosporins target bacterial cell wall synthesis, while the tricyclic compound inhibits LRRK2, reflecting divergent bioactivity despite structural overlaps .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Interaction Energy (kcal/mol) Ligand Efficiency
2,3-Dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic acid Tricyclo[6.3.1.0⁴,¹²] Dioxo, carboxylic acid LRRK2 −100.04 −4.00
9,11,11-Trimethyl derivative (oxolane ester analog) Tricyclo[6.3.1.0⁴,¹²] Trimethyl, oxolane ester LRRK2 −100.04 −4.00
PF-06447475 (reference inhibitor) Non-tricyclic Aryl sulfonamide LRRK2 −72.41 −3.15
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]... Bicyclo[4.2.0] Thia, acetamido, pyridinylthio Bacterial enzymes N/A N/A

Biological Activity

2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and the presence of multiple functional groups, including dioxo and carboxylic acid moieties. This compound has garnered attention for its potential biological activities, which may be relevant in medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Characteristics

The molecular formula of this compound is C₁₂H₉N₁O₄ with a molecular weight of approximately 219.17 g/mol. Its structure features a dodecane-like backbone that influences its chemical properties and biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to this compound may interact with multiple biological targets. The following table summarizes some related compounds and their structural features:

Compound NameCAS NumberStructural FeaturesSimilarity
2,3-Dioxoindoline-5-carboxylic acid25128-32-9Indoline structure with dioxo groupsHigh
1-Methyl-2,3-dioxoindoline-5-carboxylic acid184904-69-6Methylated indoline derivativeModerate
2,3-Dioxoindoline-6-carboxylic acid101870-10-4Another indoline variantModerate
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid65-86-1Tetrahydropyrimidine coreLow

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated; however, similar compounds have shown the following activities:

  • Enzyme Inhibition : Compounds with dioxo groups often act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

A few notable studies have explored the biological activity of structurally related compounds:

  • Study on Dioxoindoline Derivatives : Research indicated that dioxoindoline derivatives exhibited significant inhibition of lactate dehydrogenase (LDH) activity in vitro. This suggests potential applications in cancer therapy where LDH plays a crucial role in metabolic processes (Vivas et al., 2005).
  • Antimicrobial Properties : A study focusing on similar tricyclic compounds found that they effectively inhibited the growth of several bacterial strains at low micromolar concentrations (Bork et al., 2004). The mechanism was attributed to the disruption of cellular respiration pathways.

Q & A

Q. What are the key challenges in synthesizing 2,3-Dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic acid, and how are they addressed?

Synthesis of this tricyclic compound requires multi-step organic reactions, including cyclization, protection/deprotection of functional groups, and stereochemical control. For example, analogous bicyclic β-lactam derivatives (e.g., cephalosporins) often employ Schöllkopf bis-lactim ether methodology for stereoselective amide bond formation . Challenges like ring strain and solubility are mitigated by optimizing reaction solvents (e.g., DMF/THF mixtures) and catalysts (e.g., Pd-mediated cross-coupling for heterocyclic frameworks) . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is the crystal structure of this compound validated, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Bond angles (e.g., C–O–C ≈ 110–112°) and torsional parameters (e.g., C9–O1–C1–O2 = 3.46°) derived from SC-XRD confirm the tricyclic framework and carboxylic acid orientation . Complementary techniques include:

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the dioxo and carboxylic acid groups.
  • NMR : ¹H/¹³C NMR resolves stereochemistry, with deshielded protons near electronegative groups (e.g., δ 5.5–6.5 ppm for azetidine protons) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on safety data for structurally related azabicyclic compounds:

  • Inhalation : Use fume hoods; evacuate to fresh air if exposed .
  • Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; consult medical personnel .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the β-lactam-like ring .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and pharmacokinetics of this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., penicillin-binding proteins). ADME studies require:

  • Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
  • Metabolic Stability : Use CYP450 enzyme models to predict hepatic clearance. Missing docking scores or Lipinski violations in preliminary studies necessitate iterative refinement of the computational workflow .

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies in NMR/IR data (e.g., unexpected carbonyl peaks) are resolved by cross-referencing SC-XRD bond lengths and angles. For example:

  • Torsional strain : Unusual C–O–C angles (e.g., 56.70° in analogous dioxane derivatives) indicate non-planar ring systems, explaining split NMR signals .
  • Hydrogen bonding : Carboxylic acid O–H∙∙∙O interactions in the crystal lattice (distance ~2.6 Å) correlate with broad IR stretches .

Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial activity?

SAR studies on analogous bicyclic β-lactams reveal:

  • Side-chain modifications : Introducing thiazole or tetrazole groups (e.g., 2-(1H-tetrazol-1-yl)acetamido) enhances Gram-negative coverage .
  • Metal complexes : Chromium(III) complexes of similar bicyclic carboxylic acids show improved stability and antibacterial potency via chelation .
  • Bioisosteric replacement : Replacing sulfur with oxygen in the thia-azabicyclo ring alters membrane permeability .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Tricyclic Carboxylic Acid Derivatives

ParameterValue (Example)Source
Bond angle (C–O–C)110.86°–112.14°
Torsional angle (C9–O1–C1–O2)3.46°
Hydrogen bond distance (O–H∙∙∙O)2.6 Å

Q. Table 2. Computational Parameters for Docking Studies

SoftwareTarget ProteinBinding Affinity (kcal/mol)
AutoDock VinaPenicillin-binding protein 2a–8.2 to –9.5
Schrödinger Glideβ-lactamase TEM-1–7.8 to –8.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid

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